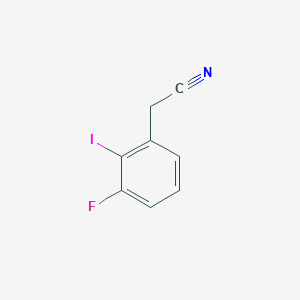

2-(3-Fluoro-2-iodophenyl)acetonitrile

Description

Structural Classification and Nomenclature

The structural classification of this compound places it within the broader category of halogenated aromatic nitriles, with specific designation as a dihalogenated phenylacetonitrile derivative. According to International Union of Pure and Applied Chemistry nomenclature guidelines, the compound is systematically named as this compound, reflecting the positional relationships between the halogen substituents and the acetonitrile functional group. The numbering system begins with the carbon atom bearing the acetonitrile group, establishing the positional descriptors for the fluorine atom at position 3 and the iodine atom at position 2 of the phenyl ring. Alternative nomenclature formats include the descriptor (3-fluoro-2-iodophenyl)acetonitrile, which emphasizes the substitution pattern on the aromatic ring while maintaining clarity regarding the acetonitrile attachment point.

The compound belongs to several overlapping structural classifications that highlight different aspects of its molecular architecture. As a member of the organofluorine compound family, it exhibits the characteristic properties associated with carbon-fluorine bonds, including enhanced metabolic stability and altered electronic distributions that can significantly impact biological activity patterns. Simultaneously, its classification as an organoiodine compound provides access to established synthetic methodologies for iodine-mediated transformations, including cross-coupling reactions and halogen exchange processes that are fundamental to modern synthetic organic chemistry. The acetonitrile functional group places the compound within the broader nitrile family, conferring the characteristic chemical reactivity associated with the cyano group, including nucleophilic addition reactions and potential for conversion to various carbonyl-containing derivatives.

The molecular topology of this compound can be described using several standardized chemical notation systems. The Simplified Molecular-Input Line-Entry System representation appears as "N#CCc1c(c(F)ccc1)I", which encodes the connectivity pattern and atomic identities in a linear text format. The International Chemical Identifier format provides a more comprehensive description: "InChI=1S/C8H5FIN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2", which includes detailed connectivity information and hydrogen atom counts for each structural component. These standardized representations facilitate database searches and computational chemistry applications while ensuring unambiguous identification of the compound across different chemical information systems.

Chemical Identity Parameters and Registry Information

The definitive chemical identity of this compound is established through its Chemical Abstracts Service registry number 1261744-72-2, which provides a unique identifier for this specific molecular structure within global chemical databases. The molecular formula C8H5FIN reflects the precise atomic composition, indicating eight carbon atoms, five hydrogen atoms, one fluorine atom, one iodine atom, and one nitrogen atom arranged in the characteristic phenylacetonitrile framework. The calculated molecular weight of 261.04 grams per mole represents the sum of atomic masses for all constituent atoms, providing essential information for stoichiometric calculations and analytical determinations.

The compound's registry information extends to multiple chemical databases and commercial suppliers, reflecting its availability and relevance to the research community. The MDL number MFCD18397002 provides an alternative unique identifier used by chemical suppliers and database systems for inventory management and compound tracking purposes. The PubChem Compound Identifier 71757397 links the structure to the extensive chemical information resources maintained by the National Center for Biotechnology Information, facilitating access to computed properties, biological activity data, and related chemical structures. The InChI Key GWKBSXPUMKJOHP-UHFFFAOYSA-N serves as a condensed, hash-based representation of the complete molecular structure that enables rapid database searches and structure matching across different chemical information systems.

Commercial availability data indicates that this compound is offered by multiple specialized chemical suppliers with purity specifications typically ranging from 95 to 97 percent. Storage recommendations consistently specify sealed containers maintained at 2-8 degrees Celsius in dark conditions to preserve chemical integrity and prevent degradation. The compound is typically supplied as a powder or solid material, with shipping classifications indicating normal temperature transport conditions for most geographical regions. These commercial parameters reflect the compound's stability characteristics and handling requirements that are essential for maintaining chemical quality during storage and transportation processes.

Historical Context in Fluorinated Organonitrile Chemistry

The development of fluorinated organonitrile compounds, including this compound, represents a significant evolution in synthetic organic chemistry that traces its origins to the pioneering work of Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom by fluoride. Borodin's initial investigations into halogen exchange reactions established fundamental principles that would later prove essential for the synthesis of complex fluorinated organic molecules, including the sophisticated multifunctional compounds that characterize contemporary organofluorine chemistry. The historical progression from these early halogen substitution studies to the development of specialized fluorinated nitriles demonstrates the cumulative nature of chemical knowledge and the gradual expansion of synthetic capabilities that enable the preparation of increasingly complex molecular architectures.

The significant expansion of organofluorine chemistry during World War II marked a pivotal period in the development of fluorinated compounds, driven by the practical requirements of the Manhattan Project for materials capable of withstanding exposure to uranium hexafluoride and other highly reactive fluorine-containing species. The necessity for developing fluorine-resistant materials during this period led to intensive research into fluorocarbon synthesis and characterization, establishing many of the fundamental principles and methodologies that continue to guide contemporary fluorine chemistry research. The wartime emphasis on fluorine chemistry resulted in the development of large-scale fluorination techniques and the systematic investigation of fluorinated compound properties, creating the technological foundation necessary for subsequent advances in pharmaceutical and materials applications.

The evolution of fluorinated organonitrile chemistry has been significantly influenced by the unique properties of the carbon-fluorine bond, which exhibits exceptional strength and imparts distinctive electronic characteristics to organic molecules. The incorporation of fluorine atoms into organic structures can dramatically alter physical properties, metabolic stability, and biological activity profiles, making fluorinated compounds particularly valuable in pharmaceutical development where enhanced selectivity and improved pharmacokinetic properties are desired. The historical development of synthetic methodologies for introducing fluorine into organic molecules has progressed from early direct fluorination approaches to sophisticated selective fluorination techniques that enable precise control over the position and number of fluorine atoms in complex molecular frameworks.

The emergence of specialized fluorinating agents has played a crucial role in advancing the synthesis of complex fluorinated organonitriles like this compound. Historical developments in nitrogen-fluorine chemistry, beginning with perfluoro-N-fluoropiperidine in 1964 and progressing through various pyridinium-based fluorinating reagents, have provided synthetic chemists with increasingly sophisticated tools for selective fluorine introduction. These advances in fluorinating methodology have enabled the preparation of structurally complex fluorinated compounds that would have been inaccessible using earlier synthetic approaches, contributing to the current diversity of available fluorinated building blocks for pharmaceutical and materials applications.

Position in Halogenated Aromatic Acetonitrile Compounds

Within the broader family of halogenated aromatic acetonitrile compounds, this compound occupies a distinctive position characterized by its specific dihalogen substitution pattern and the particular electronic effects arising from the combination of fluorine and iodine substituents. The systematic comparison of related compounds reveals the unique properties conferred by the specific halogen arrangement present in this molecule. Related structures include 2-(2,4-Difluoro-3-iodophenyl)acetonitrile, which features two fluorine atoms and one iodine atom in different positional arrangements, and 2-(2-Fluoro-3-iodo-4-methylphenyl)acetonitrile, which incorporates an additional methyl substituent that further modifies the electronic and steric environment.

| Compound Name | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|

| This compound | C8H5FIN | 261.04 g/mol | 3-F, 2-I |

| 2-(2,4-Difluoro-3-iodophenyl)acetonitrile | C8H4F2IN | 279.02 g/mol | 2-F, 4-F, 3-I |

| 2-(2-Fluoro-3-iodo-4-methylphenyl)acetonitrile | C9H7FIN | 275.06 g/mol | 2-F, 3-I, 4-CH3 |

| 2-(3-Fluoro-2-iodo-5-methylphenyl)acetonitrile | C9H7FIN | 275.06 g/mol | 3-F, 2-I, 5-CH3 |

The electronic properties of this compound are significantly influenced by the specific positioning of the fluorine and iodine substituents relative to the acetonitrile functional group and to each other. The fluorine atom at the meta position provides strong electron-withdrawing effects through inductive mechanisms, while the iodine atom at the ortho position contributes both steric bulk and moderate electron-withdrawing characteristics through inductive effects, although to a lesser extent than fluorine. This combination of electronic influences creates a unique reactivity profile that distinguishes the compound from other halogenated acetonitrile derivatives and contributes to its potential utility in selective synthetic transformations.

The synthetic accessibility of this compound relative to other halogenated aromatic acetonitriles reflects the availability of appropriate starting materials and the compatibility of synthetic methodologies with the specific substitution pattern present in the molecule. The preparation of such compounds typically involves either direct halogenation of pre-existing acetonitrile derivatives or the introduction of the acetonitrile functional group onto appropriately halogenated aromatic precursors. The specific combination of fluorine and iodine substituents present in this compound provides access to orthogonal synthetic transformations, where the iodine atom can be selectively modified through palladium-catalyzed cross-coupling reactions while preserving the fluorine substituent and acetonitrile functional group. This synthetic versatility positions the compound as a valuable intermediate for the preparation of more complex molecular architectures through established organometallic chemistry protocols.

Properties

IUPAC Name |

2-(3-fluoro-2-iodophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKBSXPUMKJOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Fluoro-2-iodophenyl)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-iodobenzene and acetonitrile.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. A common method involves the use of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Procedure: The 3-fluoro-2-iodobenzene is reacted with acetonitrile in the presence of the base and solvent. The reaction mixture is then heated to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

2-(3-Fluoro-2-iodophenyl)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines. Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

2-(3-Fluoro-2-iodophenyl)acetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the development of radiolabeled molecules for imaging studies. The presence of iodine makes it suitable for radioiodination, which is useful in positron emission tomography (PET) imaging.

Medicine: It is investigated for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-iodophenyl)acetonitrile depends on its specific application:

Molecular Targets: In biological applications, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes.

Pathways Involved: The compound can modulate signaling pathways by binding to target proteins or altering the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

2-(2,4-Dichlorophenyl)acetonitrile

- Structure : Chlorine substituents at positions 2 and 4.

- Molecular Weight : 200.06 g/mol (lower than the target compound due to Cl vs. I).

- Reactivity: Dichloro substitution enhances electron-withdrawing effects, increasing electrophilicity.

- Applications : Explored in agrochemicals and medicinal chemistry due to halogen-directed interactions .

2-(2-Fluoro-5-methoxyphenyl)acetonitrile

- Structure : Fluoro (position 2) and methoxy (position 5) groups.

- Molecular Weight : 165.16 g/mol.

- Reactivity : Methoxy’s electron-donating nature counterbalances fluoro’s electron-withdrawing effect, altering electronic density distribution. Storage at 0–6°C highlights stability concerns similar to the target compound .

- Applications : Used in synthetic organic chemistry for constructing heterocycles .

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile

- Structure : Two acetonitrile groups at positions 1 and 3, with fluorine at position 2.

- Molecular Weight : 174.06 g/mol.

- Reactivity : Dual nitrile groups enhance polarity and coordination capacity, making it suitable for metal-organic frameworks (MOFs) or polymer synthesis .

- Applications: Potential ligand in catalysis or precursor for high-density materials .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | Storage Conditions | Key Applications |

|---|---|---|---|---|

| 2-(3-Fluoro-2-iodophenyl)acetonitrile | 261.04 | 3-F, 2-I, 1-CH₂CN | 4°C | Pharmaceutical intermediates |

| 2-(2,4-Dichlorophenyl)acetonitrile | 200.06 | 2-Cl, 4-Cl, 1-CH₂CN | RT* | COX-2 inhibitors, agrochemicals |

| 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | 165.16 | 2-F, 5-OCH₃, 1-CH₂CN | 0–6°C | Heterocycle synthesis |

| 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | 174.06 | 2-F, 1,3-di-CH₂CN | N/A | Ligands, polymer precursors |

Biological Activity

2-(3-Fluoro-2-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H5FIN and a molecular weight of 261.04 g/mol. Its unique structural features, including the presence of both fluorine and iodine atoms, make it a significant compound in various fields of research, particularly in medicinal chemistry and biological applications. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and potential applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoro-2-iodobenzene with acetonitrile under anhydrous conditions. The general procedure includes:

- Starting Materials : 3-fluoro-2-iodobenzene and acetonitrile.

- Reaction Conditions : Use of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

- Procedure : The mixture is heated to facilitate the reaction, followed by purification through recrystallization or column chromatography.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets in biological systems. These may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways .

Applications in Drug Development

Recent studies have explored the potential of this compound in drug development:

- Radiolabeled Molecules : Its iodine content makes it suitable for radioiodination, which is valuable in imaging techniques like positron emission tomography (PET).

- Anticancer Activity : Preliminary investigations suggest that it may exhibit anticancer properties, although detailed studies are needed to confirm these effects .

Case Studies and Experimental Data

Several studies have reported on the biological activities associated with this compound:

- Anticancer Studies : In vitro assays indicated that compounds similar to this compound showed significant antiproliferative effects against various cancer cell lines, including HeLa cells. For instance, IC50 values were reported as low as 57.74 mM for related compounds .

- Inhibition Studies : Compounds derived from similar structures demonstrated enzyme inhibitory activities with IC50 values ranging from nanomolar to micromolar concentrations, indicating potential therapeutic applications in diseases involving enzyme dysregulation .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Iodine Present | Fluorine Present | Notable Activity |

|---|---|---|---|

| This compound | Yes | Yes | Anticancer potential |

| 2-(3-Fluorophenyl)acetonitrile | No | Yes | Lower reactivity |

| 2-(3-Iodophenyl)acetonitrile | Yes | No | Different chemical properties |

| 2-(3-Chloro-2-iodophenyl)acetonitrile | Yes | No | Varies in biological activity |

Q & A

Basic Questions

Q. What are the recommended analytical techniques for confirming the structure and purity of 2-(3-Fluoro-2-iodophenyl)acetonitrile?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the aromatic substitution pattern and nitrile group presence. For example, the deshielding effect of the iodine substituent will influence chemical shifts in the aromatic region .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with acetonitrile/water gradients to assess purity. Ensure calibration with certified reference standards (e.g., 100 μg/mL in acetonitrile as per analytical protocols) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can validate the molecular ion peak (CHFINO) and detect isotopic patterns consistent with iodine .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .

- Storage: Store at room temperature in airtight, light-resistant containers. Avoid prolonged exposure to moisture to prevent hydrolysis of the nitrile group .

- Waste Disposal: Halogenated waste must be segregated and treated according to institutional guidelines for iodine-containing compounds .

Q. How should researchers store this compound to prevent decomposition?

- Methodological Answer:

- Short-Term: Store in amber glass vials under inert gas (N or Ar) at room temperature. Acetonitrile derivatives are generally stable under dry conditions .

- Long-Term: For extended storage, consider refrigeration (0–6°C) to minimize thermal degradation, especially if the compound exhibits sensitivity to aryl-iodine bond cleavage .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound, considering steric effects from the iodine substituent?

- Methodological Answer:

- Reaction Solvent: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates. Evidence from analogous iodophenyl syntheses suggests acetonitrile improves nucleophilic substitution efficiency .

- Catalysis: Introduce Pd-based catalysts for cross-coupling reactions to mitigate steric hindrance. For example, Suzuki-Miyaura coupling with boronic acids could be explored .

- Temperature Control: Gradual heating (40–60°C) reduces side reactions like dehalogenation, which is common in iodinated aromatics .

Q. What strategies mitigate halogen-related side reactions during coupling reactions involving this compound?

- Methodological Answer:

- Protecting Groups: Temporarily protect the nitrile group with trimethylsilyl (TMS) to prevent undesired nucleophilic attack during iodination or fluorination steps .

- Additives: Add sodium carbonate (NaCO) to scavenge acidic byproducts, as demonstrated in acetonitrile-mediated reactions .

- Low-Temperature Conditions: Perform reactions at –20°C to suppress iodine displacement by competing nucleophiles (e.g., OH) .

Q. How can researchers resolve discrepancies in reported reaction conditions for derivatives of iodophenyl acetonitriles?

- Methodological Answer:

- Systematic Screening: Use Design of Experiments (DoE) to test variables (solvent, catalyst loading, temperature) and identify optimal conditions. For example, a 3 factorial design can isolate critical factors .

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or HPLC to detect intermediates and adjust reagent stoichiometry dynamically .

- Computational Modeling: Apply density functional theory (DFT) to predict transition states and steric/electronic effects of the iodine substituent, guiding experimental adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.